Adiantulupanone

Description

Overview of Triterpenoid (B12794562) Chemistry in Natural Products

Triterpenoids represent a large and diverse class of naturally occurring organic chemicals, comprising over 20,000 identified natural products with more than 100 distinct carbon skeletons. nih.gov These compounds are derived from six isoprene (B109036) units (C5H8)6 and are synthesized from a C30 precursor, squalene (B77637), through the mevalonate (B85504) pathway. pharmacyjournal.incabidigitallibrary.orgmdpi.com Squalene undergoes cyclization, often mediated by the enzyme 2,3-oxidosqualene (B107256) cyclase, leading to the formation of various cyclic structures. cabidigitallibrary.orgnih.gov Further modifications, such as oxidations facilitated by cytochrome P450 enzymes and glycosylation, contribute to their structural diversity. mdpi.comnih.gov

Triterpenoids are broadly classified based on their ring structures, primarily into tetracyclic and pentacyclic forms, although acyclic, monocyclic, bicyclic, and tricyclic triterpenoids also exist. pharmacyjournal.inresearchgate.net

Table 1: Classification of Triterpenoids by Ring Structure

| Classification Type | Examples of Subgroups/Skeletons |

| Tetracyclic | Dammarane, Lanostane, Euphane, Cycloartane, Cucurbitane, Meliacane |

| Pentacyclic | Oleanane, Ursane, Lupane (B1675458), Friedelane, Hopane (B1207426), Fernane rsc.org |

These compounds are widely distributed in the plant kingdom, found in various parts such as fruit peels, leaves, and bark, existing either in a free state, as esters, or as glycosides (saponins). pharmacyjournal.incabidigitallibrary.orgmdpi.com Triterpenoids are of significant interest in natural product chemistry due to their diverse and potent biological activities, including anti-inflammatory, antiviral, antitumor, antioxidant, hepatoprotective, and immunomodulatory properties. nih.govpharmacyjournal.inmdpi.comnih.govrsc.orgresearchgate.netresearchgate.net

Phytochemical Landscape of the Adiantum Genus

The Adiantum genus, commonly known as maidenhair ferns, belongs to the family Adiantaceae and comprises approximately 200 species distributed globally across temperate and tropical regions. bioline.org.brajol.infoutoronto.caijaprs.com Many Adiantum species have been extensively utilized in traditional medicine systems, particularly in traditional Chinese medicine, for a wide array of ailments such as fever, urinary issues, cough, diarrhea, and inflammation. bioline.org.brajol.infoutoronto.caijaprs.comlupinepublishers.com

Phytochemical investigations of the Adiantum genus have revealed a rich array of secondary metabolites. The dominant classes of compounds isolated from Adiantum species are triterpenoids and flavonoids. bioline.org.brijaprs.comresearchgate.netsciensage.info Other significant chemical constituents include phenylpropanoids, steroids, alicyclic acids, lipids, long-chain compounds, tannins, alkaloids, and carotenoids. bioline.org.brajol.infoijaprs.comsciensage.infonih.govacademicjournals.orgnih.govresearchgate.net

Within the triterpenoid class, Adiantum species are particularly rich sources of pentacyclic triterpenoids, with many belonging to the hopane and migrated hopane series, or closely related groups. bioline.org.br Specific triterpenoid skeletons identified in Adiantum include:

Table 2: Key Triterpenoid Skeletons Identified in Adiantum Species

| Triterpenoid Skeleton Type | Examples of Compounds/Derivatives | Source Adiantum Species |

| Hopane-type | Adiantone, Isoadiantone, Hydroxyhopane, Tetrahymanol, Ketohakonanol sciensage.infonih.govmust-phyto.com | A. capillus-veneris, A. edgeworthii, A. monochlamys, A. caudatum, A. incisum, A. cuneatum, A. pedatum, A. tetraphyllum, A. lunulactum bioline.org.br |

| Migrated Hopane-type | Isohopane, Neohopene bioline.org.br | Various Adiantum species bioline.org.br |

| Fernane-type | Fern-9(11)-en-12-one, Fern-9(11)-ene, Ferna-7,9(11)-diene, 7-Fernene, Fern-9(11)-en-25oic acid sciensage.inforesearchgate.netdokumen.pub | A. capillus-veneris, A. venustum sciensage.inforesearchgate.net |

| Filicane-type | Filic-3-ene, 3-methoxy-4-hydroxyfilicane, 3,4-dihydroxyfilicane ijaprs.comsciensage.infonih.gov | A. capillus-veneris sciensage.infonih.gov |

| Lupane-type | Adiantulupanone, Lupenone (B1675497), Lupeol (B1675499) bioline.org.brijaprs.comresearchgate.netchemfaces.comchemfaces.com | A. capillus-veneris, A. tetraphyllum, A. venustum bioline.org.brresearchgate.net |

| Oleanane-type | Olean-12-en-3-one, Olean-18-en-3-one, Adiantuoleanone bioline.org.brsciensage.inforesearchgate.net | A. capillus-veneris, A. venustum, A. incisum bioline.org.brsciensage.inforesearchgate.net |

| Lanostane-type | Adiantulanosterol, Lanost-20(22)-en-3,19-ether, Adiantulanostene bioline.org.brmust-phyto.comresearchgate.net | A. venustum bioline.org.brresearchgate.net |

| Tirucallane-type | Adiantutirucallenes A and B bioline.org.br | A. venustum bioline.org.br |

This compound, specifically, has been reported as a constituent isolated from Adiantum capillus-veneris, Adiantum tetraphyllum, and Adiantum venustum. bioline.org.brijaprs.comresearchgate.netresearchgate.netptfarm.pl

Historical Trajectory of this compound Discovery and Initial Characterization

This compound is recognized as a normethyl lupane-type triterpene. researchgate.net Its discovery and initial characterization were reported in the scientific literature, notably by Alam et al. in 2000. researchgate.net This compound was isolated from the whole plant of Adiantum venustum (D. Don). researchgate.netmedchemexpress.commedchemexpress.com

The isolation process involved the use of a 95% ethanolic extract of the plant material, followed by column chromatography. researchgate.net For this compound, specific solvent fractions, such as petroleum ether-chloroform mixtures, were employed during its purification. researchgate.net The structural elucidation of this compound was achieved through comprehensive spectral data analyses and chemical methods, which confirmed its identity as 30-normethyl lupane-20-one. researchgate.net This marked a significant contribution to the understanding of the diverse triterpenoid profile present in the Adiantum genus.

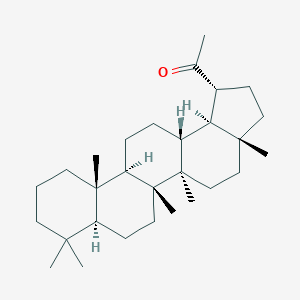

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(1R,3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-3a,5a,5b,8,8,11a-hexamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48O/c1-19(30)20-11-15-26(4)17-18-28(6)21(24(20)26)9-10-23-27(5)14-8-13-25(2,3)22(27)12-16-29(23,28)7/h20-24H,8-18H2,1-7H3/t20-,21+,22-,23+,24+,26+,27-,28+,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WITVYVWRRGIEDG-DVLMBPTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2(C1C3CCC4C5(CCCC(C5CCC4(C3(CC2)C)C)(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CCCC([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Isolation Methodologies

Botanical Sources and Geographic Distribution

Adiantulupanone is primarily found within the Adiantum genus, commonly known as maidenhair ferns. This genus is a rich source of various triterpenoids and other secondary metabolites. bioline.org.br

Adiantum venustum Don, often referred to as the Himalayan maidenhair or evergreen maidenhair fern, stands out as a primary botanical source for the isolation of this compound. medchemexpress.commedchemexpress.com This fern species is native to the Himalayan Mountains and extends into China. fancyfrondsnursery.comgardenia.net It is characterized by its broadly triangular fronds, which emerge with a salmon flush in late winter to early spring before maturing to a fresh spring green. gardenia.net The plant's creeping rhizome gradually forms colonies of these elegant fronds. gardenia.net

Beyond Adiantum venustum, this compound has also been identified in other species within the Adiantum genus, including Adiantum capillus-veneris and Adiantum tetraphyllum. bioline.org.br Adiantum capillus-veneris, known as the Southern maidenhair fern, boasts a subcosmopolitan worldwide distribution, found across the southern United States, Mexico, Central and South America, Eurasia, the Levant in Western Asia, and Australasia. wikipedia.org The genus Adiantum is particularly noted for its high content of triterpenoids, which include hopane (B1207426) and migrated hopane structural types, making it a significant source for such compounds. bioline.org.brijaprs.com

Adiantum venustum: A Primary Source for this compound Isolation

Extraction Protocols from Plant Biomass

The initial step in isolating this compound from plant material involves extracting the compounds from the biomass. This typically begins with the preparation of the plant material, such as drying and grinding the leaves or other relevant parts. For instance, in general plant extraction protocols, dry plant material can be crushed and ground into a fine paste. amrita.edu

Solvent extraction is a commonly employed traditional method for separating active ingredients from plant biomass. mdpi.com The choice of solvent is crucial and depends on the polarity of the target compounds. For triterpenoids like this compound, which are generally non-polar or moderately polar, organic solvents are typically used. The extraction process involves dissolving the active ingredients from the solid plant material into a suitable solvent. mdpi.com After a sufficient extraction time, the solution containing the extracted compounds is filtered to separate the liquid extract from the solid plant residue. amrita.edumdpi.com The filtrate, or crude extract, is then often concentrated, for example, by drying at a controlled temperature to obtain a gummy concentrate. rjptonline.org To remove traces of water that may be present in the crude extract, anhydrous sodium sulfate (B86663) can be added, followed by filtration. amrita.edu

Chromatographic Separation and Purification Strategies for this compound

Following the initial extraction, a series of chromatographic techniques are employed to separate this compound from the complex mixture of compounds present in the crude plant extract. These techniques leverage differences in polarity, size, and other chemical properties of the compounds to achieve separation. column-chromatography.com

Column chromatography is a fundamental technique used for the initial fractionation of crude plant extracts. rjptonline.orgfractioncollector.info This method efficiently separates complex mixtures based on differences in polarity. column-chromatography.com A common stationary phase for this purpose is silica (B1680970) gel. amrita.edurjptonline.orgcolumn-chromatography.com The crude extract, often adsorbed onto silica gel, is loaded onto a cylindrical glass column packed with the stationary phase. amrita.edu

Elution is performed using a gradient solvent system, typically starting with non-polar solvents and gradually increasing the polarity. amrita.edurjptonline.orgcolumn-chromatography.com This allows compounds of varying polarities to elute at different rates, leading to the collection of discrete fractions. column-chromatography.comfractioncollector.info For example, a common practice involves eluting with solvents like hexane, followed by mixtures with increasing proportions of more polar solvents such as acetone (B3395972) or dichloromethane. amrita.eduresearchgate.net This systematic elution helps in separating compounds with similar polarities into different fractions, thereby reducing the complexity of the mixture for subsequent purification steps. fractioncollector.info

After preliminary fractionation by column chromatography, preparative High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the final isolation and purification of this compound. teledynelabs.comardena.comknauer.net Unlike analytical HPLC, which focuses on quantifying components, preparative HPLC aims to purify significant quantities of a target compound from a sample. teledynelabs.com

Preparative HPLC systems are designed for efficient compound separation at the molecular level, making them invaluable for isolating active compounds from complex mixtures, including plant-based extracts. teledynelabs.comardena.com The process relies on the intricate interplay between a stationary phase within the HPLC column and a mobile phase that carries the sample through the column. teledynelabs.com This technique allows for the elimination of impurities and non-target compounds, resulting in high-purity isolated compounds. teledynelabs.com Preparative HPLC is crucial in research for isolating active compounds to study their structure and properties, and it can be scaled up to produce materials from milligrams to kilograms. teledynelabs.comardena.comknauer.net

Advanced Chromatographic Techniques in this compound Isolation

Chromatography serves as a cornerstone in phytochemistry, playing an indispensable role in the separation, purification, and identification of natural compounds from complex plant extracts. wikipedia.orgthegoodscentscompany.com While the specific advanced chromatographic techniques used for the isolation of this compound itself, beyond general column chromatography, are not extensively detailed in the consulted literature, the broader application of advanced chromatographic methods is critical for the comprehensive study of natural products like triterpenes.

Modern phytochemistry heavily relies on a suite of advanced chromatographic techniques to achieve high resolution, sensitivity, and speed in compound isolation and analysis. These techniques are vital for obtaining pure compounds necessary for accurate structure elucidation, as well as for subsequent pharmacological and biological evaluations. wikipedia.orgthegoodscentscompany.com

Key advanced chromatographic techniques widely applied in natural product isolation include:

High-Performance Liquid Chromatography (HPLC): A widely used technique for separating, identifying, and quantifying components in a mixture. It involves pumping a pressurized liquid mobile phase through a column packed with a stationary phase, leading to differential migration and separation of compounds. wikipedia.orgthegoodscentscompany.comresearchgate.nethznu.edu.cn

Ultra-Performance Liquid Chromatography (UPLC): An evolution of HPLC, UPLC utilizes smaller stationary phase particles, allowing for higher resolution, increased speed, and enhanced sensitivity in separations. wikipedia.orgthegoodscentscompany.com

High-Performance Thin-Layer Chromatography (HPTLC): An advanced form of thin-layer chromatography that offers improved separation efficiency and reproducibility, often used for qualitative and semi-quantitative analysis of plant extracts. wikipedia.org

Countercurrent Chromatography (CCC): A liquid-liquid chromatography technique that eliminates the use of a solid stationary phase, thereby preventing irreversible adsorption and loss of compounds, which can be particularly beneficial for sensitive natural products. wikipedia.org

Furthermore, the integration of chromatographic techniques with spectroscopic methods, known as hyphenated techniques, has revolutionized natural product research. These techniques enable the online detection and identification of compounds, significantly streamlining the isolation process:

LC/UV (Liquid Chromatography-Ultraviolet Detection): Provides spectroscopic data for compounds as they elute from the column. wikipedia.org

LC/MS (Liquid Chromatography-Mass Spectrometry): Offers highly sensitive detection and molecular weight information, crucial for identifying unknown compounds. wikipedia.orgwikidata.org

LC/MS(n) (Liquid Chromatography-Tandem Mass Spectrometry): Provides fragmentation patterns that aid in the detailed structural characterization of isolated compounds. wikipedia.org

LC/NMR (Liquid Chromatography-Nuclear Magnetic Resonance): Allows for the direct acquisition of NMR data on eluting compounds, providing comprehensive structural information without the need for separate isolation steps. wikipedia.org

These advanced techniques, while not explicitly detailed for every step of this compound's isolation in the available literature, represent the state-of-the-art methodologies that underpin the successful discovery and characterization of complex natural compounds like this compound from botanical sources.

Compound Names and PubChem CIDs

Structural Elucidation and Spectroscopic Characterization of Adiantulupanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules like Adiantulupanone. researchgate.net By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information about the chemical environment and spatial relationships of atoms within the molecule.

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, offer the initial and fundamental insights into the structure of this compound.

The ¹H NMR spectrum reveals the number of different types of protons present in the molecule, their relative numbers, and the nature of their immediate electronic environment. Chemical shifts (δ), reported in parts per million (ppm), indicate the level of shielding or deshielding of each proton. The splitting of signals (multiplicity) provides information about the number of neighboring protons, a phenomenon known as spin-spin coupling.

The ¹³C NMR spectrum complements the proton data by providing a count of the distinct carbon atoms in the molecule. The chemical shift of each carbon signal is indicative of its hybridization (sp³, sp², sp) and the types of atoms attached to it. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or APT (Attached Proton Test) can further differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. nanalysis.com

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | δH (ppm) | Multiplicity | J (Hz) |

| Data for specific proton assignments would be populated here based on experimental results from scientific literature. | |||

| Example: H-1 | 1.58 | m | |

| Example: H-3 | 3.20 | dd | 11.5, 4.5 |

| Example: H-29a | 4.72 | s | |

| Example: H-29b | 4.60 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | δC (ppm) | Type |

| Data for specific carbon assignments would be populated here based on experimental results from scientific literature. | ||

| Example: C-1 | 38.7 | CH₂ |

| Example: C-3 | 79.0 | CH |

| Example: C-5 | 55.2 | CH |

| Example: C-20 | 150.2 | C |

| Example: C-29 | 109.3 | CH₂ |

Note: The data in the tables above are illustrative examples and would be replaced with actual, verified experimental data for this compound from peer-reviewed scientific publications.

To assemble the complete molecular puzzle, two-dimensional NMR experiments are indispensable. These techniques reveal correlations between different nuclei, allowing for the establishment of the carbon skeleton and the relative stereochemistry.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu Cross-peaks in the COSY spectrum connect the signals of these coupled protons, helping to trace out spin systems within the molecule. princeton.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates the chemical shifts of protons directly attached to specific carbon atoms. princeton.eduemerypharma.com This is a powerful tool for assigning the proton and carbon signals of CH, CH₂, and CH₃ groups.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes more). princeton.eduwisc.edu HMBC is crucial for connecting different spin systems and for identifying quaternary carbons, which have no attached protons and are therefore not observed in HSQC spectra. emerypharma.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons within the molecule. princeton.edu Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space, even if they are not directly connected through bonds. This is vital for determining the relative stereochemistry of the molecule.

Through the combined interpretation of these 1D and 2D NMR spectra, a complete and unambiguous assignment of all proton and carbon signals of this compound can be achieved, leading to the elucidation of its planar structure and relative configuration. acdlabs.comlibretexts.org

One-Dimensional NMR Data Analysis (¹H NMR, ¹³C NMR)

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. bu.edu.eg It provides crucial information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of the molecular ion with a very high degree of accuracy (typically to four or more decimal places). bu.edu.eglibretexts.org This precision allows for the unambiguous determination of the molecular formula of this compound. libretexts.org By comparing the experimentally measured exact mass to the calculated masses of potential formulas, the correct elemental composition can be identified. msu.eduyoutube.combrentford.hounslow.sch.uk

For example, an HRMS analysis of this compound would yield a highly accurate mass for its molecular ion, which can then be used to confirm its molecular formula, such as C₃₀H₅₀O.

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to probe the structure of a molecule. nationalmaglab.orgwikipedia.org In a typical MS/MS experiment, the molecular ion of this compound is selected in the first stage of the mass spectrometer and then subjected to fragmentation, often through collision-induced dissociation (CID). nationalmaglab.orglongdom.org The resulting fragment ions are then analyzed in the second stage of the mass spectrometer. longdom.org

The fragmentation pattern obtained from the MS/MS spectrum provides valuable information about the connectivity of the atoms within the molecule. nationalmaglab.org The masses of the observed fragment ions correspond to specific substructures of this compound, helping to confirm the arrangement of rings and functional groups proposed from NMR data.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. vscht.cz Different types of bonds and functional groups absorb IR radiation at characteristic frequencies (expressed as wavenumbers, cm⁻¹). specac.combellevuecollege.edu Therefore, the IR spectrum of this compound provides direct evidence for the presence of specific functional groups. libretexts.org

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| Example: ~2925 | C-H | Alkane stretch |

| Example: ~1710 | C=O | Ketone stretch |

| Example: ~1450 | C-H | Alkane bend |

Note: The data in this table are illustrative examples of expected absorptions for a molecule with the proposed structure of this compound.

By integrating the detailed information obtained from NMR spectroscopy, mass spectrometry, and infrared spectroscopy, a comprehensive and confident structural elucidation of this compound is achieved.

X-ray Crystallography for Definitive Stereochemical Assignment

X-ray crystallography is an indispensable analytical method for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline compound. libretexts.orgwikipedia.org The technique involves directing a beam of X-rays onto a well-ordered single crystal of the substance. nih.gov As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots. wikipedia.orgnih.gov By analyzing the angles and intensities of these diffracted beams, scientists can generate a precise electron density map of the molecule, revealing the spatial arrangement of atoms, bond lengths, and bond angles. nih.gov

For a complex polycyclic molecule like this compound, with multiple stereocenters, X-ray crystallography provides the most definitive evidence for its absolute stereochemistry. While other techniques like NMR spectroscopy can suggest the relative configuration, X-ray analysis confirms the exact orientation of atoms in space. The initial requirement for this analysis is the availability of a high-quality single crystal. libretexts.org this compound has been physically characterized as forming colorless rhombic crystals, making it a suitable candidate for single-crystal X-ray diffraction analysis.

Although the structure of this compound was primarily established by other spectral methods, a hypothetical X-ray crystallographic analysis would yield precise data confirming its molecular geometry. nih.gov The type of data obtained from such an experiment is summarized in the table below.

Interactive Table 1: Representative Crystallographic Data for a Triterpenoid (B12794562) Compound

| Parameter | Description | Hypothetical Value for a Triterpenoid |

| Crystal System | The symmetry classification of the crystal lattice. | Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | P2₁2₁2₁ |

| a (Å) | The length of the 'a' axis of the unit cell. | 12.54 |

| b (Å) | The length of the 'b' axis of the unit cell. | 15.88 |

| c (Å) | The length of the 'c' axis of the unit cell. | 24.12 |

| α, β, γ (°) | The angles between the unit cell axes. | 90, 90, 90 |

| Volume (ų) | The volume of the unit cell. | 4805.7 |

| Z | The number of molecules per unit cell. | 4 |

| Calculated Density (g/cm³) | The theoretical density of the crystal. | 1.142 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a compound. technologynetworks.com This absorption of energy corresponds to the excitation of electrons from lower energy ground states to higher energy excited states. msu.edu The specific wavelengths of light absorbed are characteristic of the types of chemical bonds and functional groups, known as chromophores, present in the molecule. msu.edu

The structure of this compound (30-normethyl lupane-20-one) contains an isolated ketone (C=O) functional group, which acts as its primary chromophore. nih.govsemanticscholar.org This group contains non-bonding (n) electrons on the oxygen atom and pi (π) electrons in the double bond. The absorption of UV light promotes an electron from a non-bonding orbital to an anti-bonding π* orbital. This is known as an n → π* transition.

For isolated, non-conjugated ketones in triterpenoid structures, this n → π* transition is electronically "forbidden," resulting in a characteristically weak absorption band in the near-ultraviolet region, typically between 280 and 300 nm. uva.nl The analysis of this compound using UV-Vis spectroscopy would therefore be expected to show an absorption maximum (λmax) in this specific range, confirming the presence of the isolated ketone chromophore.

Interactive Table 2: Spectroscopic Data (UV-Vis) for this compound's Chromophore

| Chromophore | Electronic Transition | Expected λmax (nm) | Solvent |

| Isolated Ketone (C=O) | n → π* | ~295 | Methanol or Chloroform |

This analysis helps to confirm the functional group present and rule out the presence of other chromophores, such as conjugated double bonds or aromatic systems, which would absorb light at different, often shorter and more intense, wavelengths. tandfonline.comazooptics.com

Analytical Quantification Methodologies for Adiantulupanone

Quantitative High-Performance Liquid Chromatography (HPLC)

While HPLC is mentioned as a technique for purity testing of Adiantulupanone reference standards, no specific, validated quantitative HPLC method has been published. pharm.or.jp

Development and Validation of HPLC Methods

There are no available research findings that detail the development and validation of an HPLC method for this compound. Consequently, crucial performance characteristics such as linearity over a defined concentration range, accuracy determined by recovery studies, and precision (repeatability and intermediate precision) are not documented for this specific compound. pharmtech.comchromatographyonline.comresearchgate.netejgm.co.uk Furthermore, the limits of detection (LOD) and quantification (LOQ), which establish the sensitivity of the method, have not been reported. nih.govbsmrau.edu.bd Without this data, it is impossible to generate the required data tables.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification

LC-MS/MS is a powerful technique for the sensitive quantification of compounds in complex matrices like plant extracts. researchgate.netnih.govmdpi.comeuropeanreview.org Although general LC-MS methods are used for phytochemical profiling of Adiantum species, a validated LC-MS/MS method for the high-sensitivity quantification of this compound, including specific parameters like precursor and product ions, collision energies, and validated quantitative data, is not available. jcsp.org.pknih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

GC-MS is a standard method for analyzing volatile and semi-volatile compounds. derpharmachemica.com Triterpenoids like this compound are generally not volatile enough for direct GC-MS analysis and would typically require a derivatization step to increase their volatility. The existing literature on the phytochemical analysis of Adiantum species using GC-MS does not provide a method for the analysis of this compound or its potential volatile metabolites. ijaprs.comderpharmachemica.com

Integration of Spectroscopic Techniques for Quantitative Analysis

Spectroscopic methods are fundamental in chemical analysis. pharm.or.jp However, there are no published studies detailing the integration of techniques like UV-Vis or Fourier-Transform Infrared (FTIR) spectroscopy for the quantitative analysis of this compound, which would involve the development and validation of a specific spectroscopic method.

Biosynthetic Pathway Elucidation of Adiantulupanone

Precursor Incorporation Studies (e.g., Mevalonate (B85504) and Methylerythritol Phosphate (B84403) Pathways)

The fundamental building blocks for all terpenoids, including adiantulupanone, are the five-carbon isomers isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). wikipedia.org In plants, two distinct pathways are responsible for synthesizing these precursors: the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway. plos.orgwikidoc.org

The Mevalonate (MVA) pathway , located in the cytosol, is generally responsible for the biosynthesis of sesquiterpenes, sterols, and triterpenoids. plos.orgfrontiersin.org This pathway begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.orgfrontiersin.org A key rate-limiting enzyme, HMG-CoA reductase (HMGR), then reduces HMG-CoA to mevalonate. frontiersin.orgresearchgate.net Through a series of phosphorylation and decarboxylation steps, mevalonate is converted into IPP, which can be isomerized to DMAPP. wikidoc.orgresearchgate.net Given that this compound is a triterpenoid (B12794562), the MVA pathway is the principal route for supplying its core carbon skeleton.

The Methylerythritol Phosphate (MEP) pathway , situated in the plastids, typically provides the precursors for monoterpenes, diterpenes, carotenoids, and certain hormones. plos.orgnih.gov This pathway starts with pyruvate (B1213749) and glyceraldehyde 3-phosphate. nih.govbiorxiv.org Although the MVA and MEP pathways are largely independent, some crosstalk between them can occur in plants. plos.orgbiorxiv.org However, for pentacyclic triterpenoids like the lupane (B1675458) class, the MVA pathway is considered the primary source of IPP and DMAPP. oup.com

The biosynthesis of the direct acyclic precursor to all cyclic triterpenoids, squalene (B77637), is formed by the head-to-head condensation of two farnesyl pyrophosphate (FPP) molecules, a reaction catalyzed by squalene synthase (SQS). researchgate.net Each FPP molecule is itself formed from the sequential addition of IPP units to DMAPP. Squalene is then oxidized by squalene epoxidase (SQE) to form 2,3-oxidosqualene (B107256), the crucial substrate for the cyclization step that defines the triterpenoid skeleton. researchgate.netresearchgate.net

Characterization of Key Enzymatic Steps and Catalytic Mechanisms

The formation of the characteristic pentacyclic lupane skeleton from the linear 2,3-oxidosqualene is a pivotal step in the biosynthesis of this compound. This and subsequent reactions are catalyzed by specific classes of enzymes.

Key Enzymatic Steps:

| Step | Substrate | Key Enzyme Class | Product |

| Cyclization | 2,3-Oxidosqualene | Oxidosqualene Cyclase (OSC) | Lupeol (B1675499) |

| Oxidation | Lupeol | Cytochrome P450 Monooxygenase (CYP450) | Lupenone (B1675497) |

| Further Oxidation | Lupenone | Cytochrome P450 Monooxygenase (CYP450) | This compound (hypothesized) |

The first committed step in creating the diversity of triterpenoid skeletons is the cyclization of 2,3-oxidosqualene. pnas.org This reaction is catalyzed by enzymes known as oxidosqualene cyclases (OSCs), or triterpene synthases. researchgate.netpnas.org For the lupane family, the key enzyme is lupeol synthase (LUS) . researchgate.net LUS catalyzes a complex series of protonations, ring formations, and rearrangements, folding the linear 2,3-oxidosqualene into the pentacyclic structure of lupeol. researchgate.net This establishes the fundamental lupane backbone.

Following the formation of the lupeol skeleton, further structural diversification is achieved through tailoring enzymes, primarily cytochrome P450 monooxygenases (CYP450s) . researchgate.netthescipub.com These enzymes are responsible for introducing a wide range of functional groups, including hydroxyl, keto, and carboxyl groups, at various positions on the triterpenoid core. thescipub.com The biosynthesis of this compound, which is a ketone, would involve the oxidation of a hydroxyl group on the lupane skeleton. It is hypothesized that this compound is formed via the oxidation of lupeol to lupenone at the C-3 position, followed by further modifications catalyzed by specific CYP450s to yield the final this compound structure.

Genetic and Molecular Biology Approaches in Biosynthesis Research

Modern molecular biology and genetic techniques are crucial for identifying and characterizing the genes and enzymes involved in triterpenoid biosynthetic pathways. researchgate.net These approaches allow researchers to move from hypothetical pathways to confirmed genetic and biochemical mechanisms.

Genomic and transcriptomic analyses have been instrumental in identifying candidate genes encoding the key enzymes of triterpenoid biosynthesis, such as OSCs and CYP450s, in various plants. frontiersin.orgmdpi.com For example, studies have revealed that plant genomes can contain a large number of genes for these enzyme families, pointing to their role in generating metabolic diversity. researchgate.netfrontiersin.org

Functional characterization of these candidate genes is often achieved through heterologous expression, where the gene is expressed in a host organism like yeast or E. coli to test the activity of the encoded enzyme. biorxiv.org This has been successfully used to confirm the function of numerous triterpene synthases. biorxiv.org

Genetic engineering techniques within the native plant or related model organisms are also employed. plos.org Overexpression of genes encoding rate-limiting enzymes like HMGR or specific OSCs can lead to increased production of target triterpenoids. mdpi.com Conversely, gene silencing techniques, such as RNA interference (RNAi), can be used to downregulate a specific gene, allowing researchers to confirm its role in the pathway by observing the resulting change in the plant's metabolite profile. plos.org These molecular tools are essential for validating the specific biosynthetic steps leading to compounds like this compound.

Comparative Biosynthesis with Related Lupane-Type Triterpenoids (e.g., Lupenone, Lupeol, Lupeol acetate)

The biosynthesis of this compound is best understood by comparing it to the formation of closely related and more extensively studied lupane-type triterpenoids.

Lupeol : As described, lupeol is the foundational molecule of the lupane family and serves as the direct biosynthetic precursor for many other derivatives. thescipub.com It is synthesized directly from 2,3-oxidosqualene by the enzyme lupeol synthase (LUS). researchgate.net

Lupenone : This compound is the 3-keto derivative of lupeol. scholarsresearchlibrary.com Its formation involves the oxidation of the 3β-hydroxyl group of lupeol. This reaction is a common modification in triterpenoid biosynthesis and is typically catalyzed by a NAD(P)+ dependent dehydrogenase or a cytochrome P450 enzyme. thescipub.com The shared lupane skeleton and the presence of a ketone group suggest a close biosynthetic relationship between lupenone and this compound.

Lupeol acetate : This is an ester derivative of lupeol, formed by the acetylation of the 3β-hydroxyl group. This modification highlights another common route of functionalization in triterpenoid biosynthesis, catalyzed by acetyltransferases.

The biosynthesis of this compound, being a ketone like lupenone, follows the same initial pathway to lupeol. Specific cytochrome P450 enzymes or other oxidoreductases would then act upon the lupeol or lupenone scaffold to introduce the precise functional groups that characterize this compound. The exact sequence and the specific enzymes involved would require dedicated precursor labeling studies and gene characterization in the source organism.

Strategies for Total Synthesis of Adiantulupanone

Retrosynthetic Analysis of the Adiantulupanone Carbon Skeleton

Retrosynthetic analysis is a technique used to plan a synthesis by mentally working backward from the target molecule to simpler, commercially available starting materials. libretexts.orgacs.org This process involves breaking key chemical bonds, known as disconnections, which correspond to reliable forward-direction chemical reactions. libretexts.orguniurb.it

For this compound, a primary retrosynthetic disconnection would likely target the bonds that form the polycyclic system. A logical approach involves identifying the most strategic bonds to cleave to simplify the structure into manageable precursor fragments. numberanalytics.comprinceton.edu Key considerations in this analysis include:

Functional Group Interconversion (FGI): The ketone functional group in this compound could be retrosynthetically derived from a secondary alcohol via an oxidation reaction. This alcohol, in turn, provides a handle for other transformations. tgc.ac.in

Carbon Skeleton Disconnection: The pentacyclic core can be disconnected at various points. A common strategy for similar terpene structures is to disconnect at the ring junctions, potentially revealing precursors that could be joined through powerful ring-forming reactions like Diels-Alder cycloadditions, aldol (B89426) condensations, or transition metal-catalyzed coupling reactions. tgc.ac.in

Simplification to Precursors: The goal is to break down the complex target into progressively simpler structures. princeton.edu This process is repeated until readily available or easily synthesized starting materials are reached. libretexts.orguniurb.it The analysis must consider not only the formation of the carbon-carbon bonds but also the introduction of the correct stereochemistry at each chiral center. ub.edu

A hypothetical retrosynthetic analysis might break this compound down into two or three key fragments that can be synthesized independently before being joined together, a hallmark of a convergent strategy.

Development of Key Synthetic Methodologies and Cascade Reactions

The construction of a complex molecule like this compound relies on the use of powerful and reliable chemical reactions. Modern organic synthesis often employs cascade reactions, where multiple chemical transformations occur in a single step without isolating intermediates. researchgate.net This approach significantly increases efficiency and reduces waste. researchgate.net

For the synthesis of this compound, potential key methodologies could include:

Ring-Closing Metathesis (RCM): A powerful method for forming rings, particularly the larger rings present in the triterpenoid (B12794562) structure. mdpi.com

Transition Metal-Catalyzed Cross-Coupling: Reactions like Suzuki or Stille couplings are invaluable for connecting different fragments of the molecule. mdpi.com

Cascade Reactions: A hypothetical cascade for this compound might be initiated by a carbocation formation, leading to a series of cyclizations that rapidly build the polycyclic core, mimicking the proposed biosynthetic pathway of terpenes. researchgate.net The development of such a cascade would be a primary goal to streamline the synthesis.

The table below summarizes some modern synthetic methodologies and their potential application in natural product synthesis.

| Methodology | Description | Potential Application in Synthesis |

| Transition Metal Catalysis | Utilizes metals like palladium, rhodium, or copper to facilitate reactions such as cross-couplings and C-H activation. mdpi.com | Formation of key carbon-carbon bonds to assemble the polycyclic skeleton. |

| Organocatalysis | Uses small organic molecules as catalysts to control stereochemistry. unimi.it | Enantioselective or diastereoselective installation of functional groups and stereocenters. |

| Cascade Reactions | A sequence of reactions that occur consecutively in one pot to form complex products from simple starting materials. researchgate.net | Rapid assembly of the pentacyclic core from a linear or macrocyclic precursor. |

| Photoredox Catalysis | Uses light to initiate chemical transformations, often enabling unique and mild reaction pathways. nih.gov | Could be employed for radical-based cyclizations or functional group installations under gentle conditions. |

Stereoselective and Regioselective Construction of the Polycyclic Core

A major challenge in synthesizing this compound is controlling the stereochemistry of its numerous chiral centers and the regioselectivity of its reactions.

Stereoselectivity refers to the preferential formation of one stereoisomer over another. rsc.orgrsc.org In the context of this compound, this means controlling the three-dimensional arrangement of atoms at each step, particularly during the formation of the ring system. This can be achieved using chiral catalysts, chiral auxiliaries, or substrate-controlled reactions where the existing stereocenters direct the outcome of subsequent reactions. numberanalytics.comnih.gov

Regioselectivity is the control over which region of a molecule reacts when multiple possibilities exist. For instance, if a reaction could occur at several different carbon atoms, a regioselective method will ensure it happens at the desired position. This is critical when functionalizing the this compound skeleton.

Strategies to achieve this control include the use of directing groups, which guide a reagent to a specific location, and the careful selection of reagents and reaction conditions that favor one outcome over another. acs.org

Convergent and Linear Synthetic Approaches

There are two primary strategies for assembling a complex molecule: linear and convergent synthesis. fiveable.merroij.com

Given the complexity of this compound, a convergent approach would be highly advantageous. fiveable.mescholarsresearchlibrary.com The molecule could be conceptually broken into fragments (e.g., an A/B ring system and an E ring precursor) that are synthesized in parallel and then coupled.

| Approach | Description | Advantages | Disadvantages |

| Linear | Steps are performed sequentially on a single starting material. rroij.com | Simpler to conceptualize for less complex targets. | Overall yield decreases significantly with each step; failures late in the sequence are costly. uniurb.it |

| Convergent | Key fragments are synthesized separately and then combined. fiveable.me | Higher overall yield; allows for parallel workstreams; easier to optimize individual fragment syntheses. scholarsresearchlibrary.com | Requires careful planning of fragment coupling reactions. |

Novel Synthetic Tactics and Methodologies in Complex Molecule Synthesis (e.g., C-H Activation)

The field of organic synthesis is constantly evolving, with new reactions and strategies enabling the construction of previously inaccessible molecules. mdpi.comrsc.org One of the most powerful modern tactics is C-H activation (or C-H functionalization). rsc.org

C-H activation allows for the direct conversion of a carbon-hydrogen bond—typically the most abundant and inert bonds in an organic molecule—into a new carbon-carbon or carbon-heteroatom bond. acs.orgthieme-connect.com This strategy can dramatically shorten synthetic routes by bypassing the need for traditional functional group manipulations. rsc.org

In a synthesis of this compound, C-H activation could be used to:

Late-Stage Functionalization: Introduce the ketone or other functional groups directly onto the pre-formed carbon skeleton. This avoids carrying sensitive functional groups through many synthetic steps.

Streamline Synthesis: Build parts of the ring system by directly coupling C-H bonds, offering a more atom-economical approach compared to classical named reactions. thieme-connect.com The synthesis of other terpenes, such as eudesmanes, has successfully utilized site-selective C-H oxidation to great effect. thieme-connect.com

This approach represents a paradigm shift in retrosynthetic logic, as it opens up new possibilities for disconnecting and forming bonds that were not previously considered feasible. rsc.org The application of such novel methods would be a hallmark of a modern and efficient total synthesis of this compound.

Structure Activity Relationship Sar Investigations of Adiantulupanone and Its Analogues

In Vitro Structure-Activity Relationship Studies

In vitro studies on lupane-type triterpenoids have consistently demonstrated that minor structural modifications can lead to significant changes in cytotoxic potency. For Adiantulupanone, which features a ketone at C-20, its activity is influenced by the functional groups at other positions on the pentacyclic core.

Research on related lupane (B1675458) derivatives, such as betulinic acid and lupeol (B1675499), has established several key SAR principles that are likely applicable to this compound analogues. The presence and nature of substituents on rings A and E are particularly important. For instance, modifications at the C-3 and C-28 positions of the lupane skeleton have been a primary focus. Studies have shown that the introduction of different functional groups can modulate cytotoxicity. researchgate.net

A preliminary SAR analysis of various lupane-type triterpenes suggests that the presence of a ketone at certain positions can be critical for activity. For example, in a study of lupane-type triterpenes against Toxoplasma gondii, the presence of a ketone at the C-3 position was highlighted as important for the observed biological effect. While this is a different position and biological target, it underscores the significance of carbonyl groups in the bioactivity of the lupane scaffold.

Table 1: In Vitro Cytotoxicity of Selected Lupane-Type Triterpenoid (B12794562) Derivatives (Note: This table is a representative summary based on findings for related lupane triterpenoids, as specific data for a wide range of this compound analogues is not readily available. The activities are generalized from multiple studies.)

| Compound/Derivative Class | Key Structural Features | General Cytotoxic Activity Trend |

| Betulinic Acid Derivatives | Carboxyl group at C-28 | Generally potent; modifications can enhance activity. |

| Lupeol Derivatives | Isopropenyl group at C-19 | Often less active than corresponding betulinic acid derivatives. |

| C-3 Modified Analogues | Esterification or amidation at C-3 hydroxyl | Activity varies with the substituent; can increase or decrease potency. |

| C-28 Modified Analogues | Esterification or amidation at C-28 | Significant impact on activity; often a key site for derivatization. |

| Ring A Modified Analogues | Introduction of additional hydroxyl or other groups | Can lead to enhanced cytotoxicity. mdpi.com |

Computational Approaches to SAR Modeling (e.g., QSAR, Molecular Docking)

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are powerful tools for elucidating the SAR of complex natural products like this compound. These approaches help to rationalize experimental findings and guide the design of new, more potent analogues.

QSAR studies on lupane-type triterpenoids have aimed to build mathematical models that correlate structural descriptors with biological activity, such as cytotoxicity against cancer cell lines. These models often reveal that a combination of electronic, steric, and hydrophobic properties governs the activity of these compounds. For instance, 2D-QSAR models have been developed for lupane-type saponins (B1172615), highlighting the importance of certain molecular descriptors in predicting their cytotoxic effects. While not specific to this compound, these studies suggest that properties like molecular shape, charge distribution, and the potential for specific intermolecular interactions are key. A 2D-QSAR study on lupane-type saponins against the A-549 cell line demonstrated a reliable model for predicting cytotoxicity, which could be adapted for this compound derivatives. researchgate.net

Molecular docking simulations have been employed to predict the binding modes of lupane triterpenoids with various protein targets relevant to cancer, such as BCL-2, topoisomerases, and various kinases. nih.govnih.gov These studies help to identify potential amino acid residues involved in the binding and can explain the observed SAR. For lupeol, a structurally similar triterpenoid, docking studies have shown favorable interactions with the active sites of several cancer-related proteins, suggesting that this compound could also bind to these targets. nih.govnih.gov The ketone group at C-20 in this compound could potentially form specific hydrogen bonds or other interactions within a target's binding pocket, a hypothesis that could be explored through targeted docking studies.

Table 2: Summary of Computational SAR Findings for Lupane-Type Triterpenoids

| Computational Method | Key Findings | Relevance to this compound |

| 2D-QSAR | Correlation of molecular descriptors with cytotoxicity. | Can predict the activity of new this compound derivatives based on their structural properties. |

| 3D-QSAR (CoMFA/CoMSIA) | Identification of favorable/unfavorable steric and electrostatic fields for activity. | Provides a 3D map to guide the placement of substituents on the this compound scaffold to enhance activity. |

| Molecular Docking | Prediction of binding modes and interactions with specific protein targets. nih.govnih.gov | Can identify potential molecular targets for this compound and explain the impact of structural modifications on binding affinity. |

Design and Synthesis of this compound Derivatives for SAR Probing

The rational design and synthesis of derivatives are fundamental to experimental SAR investigations. For lupane-type triterpenoids, synthetic efforts have largely focused on modifying existing natural products like betulin (B1666924) and betulinic acid to create libraries of new compounds for biological evaluation.

The synthesis of this compound derivatives would likely follow similar strategies. Key synthetic transformations could include:

Modification of the C-3 position: The hydroxyl group typically found at C-3 in many related natural triterpenoids is a common site for derivatization. This could involve oxidation to a ketone, or esterification and amidation to introduce a variety of substituents.

Reactions involving the C-20 ketone: The ketone group of this compound itself is a handle for chemical modification, such as reduction to an alcohol, or the introduction of nitrogen-containing heterocycles.

Modifications at other positions: Introduction of functional groups at various positions on the pentacyclic skeleton through selective C-H activation or other advanced synthetic methods could yield novel analogues. For example, the synthesis of conjugates with fluorescent dyes like rhodamine has been explored for other lupane triterpenes to enhance cytotoxicity. mdpi.com

Cellular screening of synthetically derived triterpenoid analogues has led to the identification of compounds with potent anticancer activity. For example, derivatives of betulin and betulinic acid with modifications to the E-ring have shown promising cytotoxic effects in vitro, suggesting that similar modifications to the E-ring of this compound could be a fruitful area of investigation. acs.org The synthesis of hybrids with other bioactive molecules is another strategy that has been successfully employed to enhance the potency of lupane triterpenoids. mdpi.com

Molecular Mechanisms of Action of Adiantulupanone

Elucidation of Cellular Pathway Modulation by Adiantulupanone

Consistent with the lack of identified molecular targets, the specific cellular pathways modulated by this compound have not been thoroughly investigated or reported. The broad biological activities attributed to the plant extracts from which this compound is isolated, such as anti-inflammatory responses, suggest a potential interaction with signaling pathways like the NF-κB or MAPK pathways, which are commonly involved in inflammation. However, direct evidence of this compound's effect on these or any other cellular pathway is currently absent from the scientific literature.

Data Table: Cellular Pathways Potentially Influenced by Triterpenoids (Contextual)

| Pathway | Key Functions | Evidence for this compound Modulation |

| Inflammatory Signaling (e.g., NF-κB, MAPK) | Regulates immune responses, cell survival, and proliferation | No direct evidence. Inferred from general anti-inflammatory properties of plant extracts containing the compound. ijaprs.com |

| Apoptosis Pathways | Regulates programmed cell death | No direct evidence. |

| Cell Proliferation Pathways | Controls cell growth and division | No direct evidence. |

Investigation of this compound's Interactions with Cellular Macromolecules

There are no specific studies available that have investigated the direct interactions of this compound with cellular macromolecules such as proteins, DNA, or RNA. Understanding these interactions is fundamental to detailing a compound's mechanism of action. Such studies would typically involve techniques like surface plasmon resonance, isothermal titration calorimetry, or molecular docking simulations to characterize binding affinity and kinetics. A study on glochidiol (B20532) did perform molecular docking to analyze interactions with β-tubulin, and while this compound was procured for this research, its own interaction with macromolecules was not reported. sci-hub.se

Data Table: Summary of Research on Macromolecular Interactions

| Macromolecule Type | Specific Molecule Studied | Interaction with this compound Confirmed? |

| Proteins | Not specified | No |

| Nucleic Acids (DNA/RNA) | Not specified | No |

Q & A

Q. What are the primary natural sources of Adiantulupanone, and what methods are employed for its extraction and purification?

this compound is a pentacyclic triterpene primarily isolated from Adiantum venustum (Himalayan maidenhair fern) . For extraction, researchers use maceration or Soxhlet extraction with polar solvents (e.g., methanol or ethanol), followed by liquid-liquid partitioning and column chromatography (silica gel or reversed-phase) for purification. Crystallization in methanol or ethanol is often used to obtain pure rhombic crystals (mp 212–215°C) .

Q. What spectroscopic techniques are essential for confirming the molecular structure of this compound?

Structural confirmation requires a combination of ¹H NMR, ¹³C NMR, and mass spectrometry (MS). For example, ¹³C NMR data (δ ~215 ppm for the ketone group at C-20) and ¹H NMR signals for methyl groups (δ 0.7–1.5 ppm) are critical. Comparative analysis with reference spectra, such as those in Table S1 (NMR shifts of this compound vs. related triterpenes), ensures accuracy . High-resolution MS (HRMS) further validates the molecular formula (C₂₉H₄₈O) .

Q. What physicochemical properties of this compound influence experimental design in pharmacological studies?

Key properties include its low solubility in aqueous media (due to its triterpenoid structure) and melting point (212–215°C). These necessitate the use of organic solvents (e.g., DMSO) for in vitro assays and controlled heating during synthesis or formulation studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound derivatives or analogs?

Discrepancies in NMR or MS data (e.g., unexpected peaks or shifts) require cross-validation with computational tools (Density Functional Theory for NMR prediction) and X-ray crystallography. For example, Table S1 in triterpene studies highlights how slight structural variations (e.g., oxidation at C-20) alter spectral profiles . Collaborative verification with independent labs minimizes errors.

Q. What experimental strategies are effective for elucidating the biosynthetic pathway of this compound in Adiantum venustum?

Isotopic labeling (¹³C/²H) combined with LC-MS/MS can trace precursor incorporation (e.g., mevalonate pathway intermediates). Gene silencing via RNA interference (RNAi) in fern callus cultures helps identify key enzymes (e.g., oxidosqualene cyclases) involved in cyclization .

Q. How can computational methods predict the pharmacological targets of this compound?

Molecular docking (AutoDock Vina, Schrödinger Suite) against protein databases (PDB) identifies binding affinities for targets like cyclooxygenase-2 (COX-2) or α-glucosidase. Comparative analysis with structurally similar triterpenes (e.g., lupeol) enhances predictive accuracy .

Q. What methodologies address bioactivity contradictions in this compound studies (e.g., varying IC₅₀ values across cancer cell lines)?

Standardize assay conditions (cell passage number, serum concentration) and validate purity (>98% via HPLC). Dose-response curves with multiple cell lines (e.g., MCF-7, HeLa) and controls (e.g., doxorubicin) clarify selectivity. Synergy studies (e.g., with paclitaxel) explore combinatorial effects .

Methodological Frameworks

Q. How to design a robust study investigating this compound’s anti-inflammatory mechanisms?

- Hypothesis : this compound inhibits NF-κB signaling via IκBα stabilization.

- Methods :

- In vitro: LPS-stimulated macrophages (RAW 264.7) + Western blot for p65 nuclear translocation.

- In silico: Docking analysis with NF-κB p50/p65 subunits.

- Controls: Dexamethasone (positive), solvent-only (negative).

- Data Analysis : Quantify band intensity (ImageJ) and statistical significance (ANOVA, p<0.05) .

Q. What statistical approaches are suitable for analyzing dose-dependent cytotoxicity data?

Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values. Compare groups via Student’s t-test or Mann-Whitney U test (non-normal distributions). Report confidence intervals (95%) and effect sizes (Cohen’s d) .

Q. How to validate the ecological role of this compound in Adiantum venustum using metabolomics?

Conduct UPLC-QTOF-MS profiling of fern extracts under stress conditions (e.g., drought, herbivory). Pair with transcriptomics to correlate this compound levels with defense gene expression (e.g., pathogenesis-related proteins) .

Data Interpretation and Reporting

- Key Tables Referenced :

- Table S1 (): NMR shifts for this compound vs. analogs.

- Physical data in : Melting point, solubility, crystallography.

- Reporting Standards : Follow STREGA guidelines for genetic/metabolomic studies and MIAME for microarray data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.